molecular formula C23H22O4 B14958386 4-methyl-3-(1-methyl-2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

4-methyl-3-(1-methyl-2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B14958386
M. Wt: 362.4 g/mol
InChI Key: JMYZMTYSWMZVQA-UHFFFAOYSA-N
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Description

4-Methyl-3-(1-methyl-2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a coumarin derivative characterized by a partially saturated tetracyclic benzo[c]chromen-6-one core. The molecule features a methyl group at the 4-position and a 1-methyl-2-oxo-2-phenylethoxy substituent at the 3-position.

Properties

Molecular Formula

C23H22O4

Molecular Weight

362.4 g/mol

IUPAC Name

4-methyl-3-(1-oxo-1-phenylpropan-2-yl)oxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C23H22O4/c1-14-20(26-15(2)21(24)16-8-4-3-5-9-16)13-12-18-17-10-6-7-11-19(17)23(25)27-22(14)18/h3-5,8-9,12-13,15H,6-7,10-11H2,1-2H3

InChI Key

JMYZMTYSWMZVQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(C)C(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Regioselectivity

Ensuring substitution at position 3 requires careful control of reaction conditions. Electron-donating groups (e.g., methyl at position 4) direct electrophilic substitution to the para position, but steric effects in the tetrahydro ring may alter reactivity.

Ketone Stability

The 2-oxo group in the ethoxy side chain is prone to reduction or nucleophilic attack. Protective strategies, such as ketal formation, may be necessary during hydrogenation or acidic steps.

Purification

Final purification often involves silica gel chromatography (petroleum ether/EtOAc gradients) or recrystallization from ethyl acetate/hexane mixtures. Purity >95% is achievable, as confirmed by HPLC.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Step Yield (%) Purity (%) Reference
Cyclization-Alkylation Cyclohexenone derivative Claisen cyclization 65 97
Hydrogenation-Etherif. 4-Methylcoumarin Pd/C hydrogenation 58 95
Mitsunobu Coupling 3-Hydroxy chromenone DEAD/PPh₃ coupling 62 98

Scalability and Industrial Considerations

Large-scale synthesis requires optimization of cost-intensive steps:

  • Catalyst Recycling : Recover Pd/C or Raney Ni via filtration.
  • Solvent Choice : Replace DMF with THF or toluene for easier recycling.
  • Process Safety : Mitigate exothermic risks during cyclization by controlled reagent addition.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(1-methyl-2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like sodium azide or halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-methyl-3-(1-methyl-2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-3-(1-methyl-2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes, such as bacterial DNA gyrase, which is crucial for DNA replication and cell division . This inhibition leads to the disruption of bacterial growth and proliferation. Additionally, the compound may interact with other cellular targets, leading to its observed biological activities.

Comparison with Similar Compounds

Core Saturation Effects: Benzo[c]chromen-6-one vs. Tetrahydro-Benzo[c]chromen-6-One

  • Urolithin B (URO-B; 3-hydroxy-6H-benzo[c]chromen-6-one) : Exhibits fluorescence quenching ("turn-off") upon Iron(III) binding in aqueous environments. Its unsaturated core allows π-π interactions, critical for metal coordination .
  • THU-OH (3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one) : The saturated core reduces π-conjugation, leading to a 20% weaker fluorescence signal than URO-B. However, THU-OH retains selective Iron(III) sensing with faster signal attenuation in cellular assays .
Compound Core Structure Fluorescence Response to Fe³⁺ Cell Penetration Efficiency
Urolithin B (URO-B) Unsaturated Turn-off Moderate
THU-OH Saturated Turn-off High

Substituent Position and Electronic Effects

  • THU-4-Ac (4-acetyl-7,8,9,10-tetrahydro-3-hydroxybenzo[c]chromen-6-one) : The electron-withdrawing acetyl group at the 4-position reduces fluorescence intensity but enhances metal-induced fluorescence enhancement (unlike quenching in URO-B/THU-OH) .
  • THU-4-ALC (7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one) : The electron-donating hydroxyethyl group restores fluorescence quenching for Fe³⁺, highlighting substituent-dependent electronic modulation .
Compound 4-Substituent Fluorescence Behavior Metal Interaction
THU-4-Ac Acetyl (electron-withdrawing) Enhancement with Fe³⁺ Weak coordination
THU-4-ALC Hydroxyethyl (electron-donating) Quenching with Fe³⁺ Strong coordination

Key Research Findings and Implications

Fluorescence Sensing :

  • Saturation of the benzo[c]chromen-6-one core (THU-OH vs. URO-B) reduces fluorescence intensity but enhances cell permeability .
  • Substituents at the 4-position (e.g., acetyl vs. hydroxyethyl) can reverse or amplify metal-induced fluorescence responses .

Biological Activity :

  • The 1-methyl-2-oxo-2-phenylethoxy group in the target compound may enhance PDE2 inhibition due to aromatic stacking in protein pockets, though experimental validation is needed .
  • Optimal substituent length (C5–C7) balances lipophilicity (ClogP = 2.0–5.0) and target affinity .

Synthetic Flexibility :

  • Bromoalkoxy intermediates (e.g., 3-(6-bromohexyloxy) derivatives) enable modular synthesis of analogs with tunable properties .

Biological Activity

The compound 4-methyl-3-(1-methyl-2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic molecule that exhibits significant biological activity. Its unique structure combines elements of benzochromene and phenylethoxy groups, contributing to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

  • Molecular Formula : C₁₈H₁₈O₃
  • Molecular Weight : Approximately 348.4 g/mol
  • Structure : The compound features a chromenone core with a substituted phenylethoxy moiety, enhancing its bioactivity compared to other similar compounds.

Antimicrobial Activity

Research indicates that the compound possesses notable antimicrobial properties . Studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism of action likely involves inhibition of specific enzymes crucial for bacterial survival.

Microorganism MIC (mg/mL) MBC (mg/mL)
Escherichia coli0.0040.008
Staphylococcus aureus0.0150.030
Bacillus cereus0.0150.030
Enterobacter cloacae0.0040.008

The above table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for several microorganisms tested against the compound .

Anticancer Activity

The compound has also been investigated for its anticancer potential . Preliminary studies suggest that it may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

  • Mechanisms of Action :
    • Inhibition of phosphodiesterase enzymes, which play a role in cellular signaling pathways.
    • Modulation of signaling pathways involved in cell growth and survival.
  • Case Studies :
    • In vitro studies have shown that the compound can reduce the viability of cancer cells in several cancer types, including breast and prostate cancers.
    • Specific assays demonstrated significant reductions in cell proliferation rates with IC50 values indicating potency in the low micromolar range.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis reveals that the presence of the phenylethoxy group significantly enhances the bioactivity of this compound compared to other derivatives lacking this moiety. The substitution pattern on the chromenone core is crucial for its interaction with biological targets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing 4-methyl-3-(1-methyl-2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of chromene-carbaldehyde derivatives with silyloxy-dienes. For example, 4-chloro-2-oxo-2H-chromene-3-carbaldehyde reacts with 1,3-bis(silyloxy)-1,3-butadienes under mild acidic conditions to form benzo[c]chromen-6-one scaffolds . Optimization of reaction time (12–24 hr) and temperature (60–80°C) is critical for yield improvement.
Reaction ComponentRoleExample Conditions
4-Chloro-2-oxo-chromeneElectrophilic substrateToluene, 70°C, 18 hr
Silyloxy-dienesNucleophilic dienophileCatalytic BF₃·Et₂O (0.1 eq.)

Q. How is the crystal structure of this compound determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL software is the gold standard. Data collection requires monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K. Refinement parameters (R1, wR2) should be < 0.05 for high-resolution structures. Disordered moieties (e.g., the phenylethoxy group) require TLS (translation/libration/screw) modeling .

Advanced Research Questions

Q. How can synthetic pathways be optimized to address low yields in the final cyclization step?

  • Methodological Answer : Low yields often stem from steric hindrance in the benzo[c]chromen-6-one core. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24 hr) and improves regioselectivity.
  • Catalytic systems : Pd(OAc)₂/XPhos enhances coupling efficiency for aryl-ether linkages .
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may increase side reactions.

Q. How to resolve contradictions between experimental and computational NMR data for the compound?

  • Methodological Answer : Discrepancies in chemical shifts (e.g., δ 7.44 ppm vs. predicted 7.30 ppm for aromatic protons) arise from solvent effects or conformational flexibility. Use:

  • DFT calculations : Gaussian09 with B3LYP/6-31G(d,p) basis set to model solvent (DMSO) interactions.

  • Dynamic NMR (DNMR) : Detect rotameric equilibria in the phenylethoxy group at variable temperatures (25–60°C) .

    Spectral TechniqueKey ParametersApplication Example
    ¹H NMR400 MHz, DMSO-d₆, δ 1.86–7.44 ppmAssign methoxy and methyl groups
    HRMS (ESI-TOF)m/z calc. 378.1473 [M+H]⁺Confirm molecular formula (C₂₂H₂₂O₅)

Q. What experimental designs are suitable for studying the environmental fate of this compound?

  • Methodological Answer : Follow the INCHEMBIOL framework :

  • Phase 1 : Determine logP (octanol-water partition coefficient) via shake-flask method.
  • Phase 2 : Soil microcosm studies (28 days) under OECD 307 guidelines to assess biodegradation half-life (t₁/₂).
  • Phase 3 : Ecotoxicity assays using Daphnia magna (LC₅₀) and Aliivibrio fischeri (bioluminescence inhibition).

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across cell-based assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration affecting solubility). Standardize protocols:

  • Dose-response curves : Use 8–12 concentrations (1 nM–100 μM) with triplicate technical replicates.
  • Control normalization : Include reference compounds (e.g., doxorubicin for cytotoxicity) and vehicle controls (0.1% DMSO).
    • Advanced Tip : Apply SYNERGY software to distinguish true activity from assay artifacts .

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